molecular formula C18H18O3 B8526747 6-Benzyloxy-2,2-dimethylchroman-4-one

6-Benzyloxy-2,2-dimethylchroman-4-one

Cat. No. B8526747
M. Wt: 282.3 g/mol
InChI Key: XWROIWDXQLSBBR-UHFFFAOYSA-N
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Patent
US05641789

Procedure details

A mixture of 25.0 g (0.103 mole) 2-hydroxy-5-benzyloxyacetophenone, 8 mL (6.0 g, 0.130 mole) acetone and 4 mL (3.7 g, 0.052 mole) pyrrolidine in 100 mL toluene was stirred at room temperature for 4 hours, then refluxed over a Dean-Stark trap for 3 hours. An additional 8 mL (6.0 g, 0.130 mole) acetone and 4 mL (3.7 g, 0.052 mole) pyrrolidine was added and the mixture refluxed for 18 hours. The mixture was concentrated, poured into water, basified to pH 8 with ammonium hydroxide, then extracted with ether. The ether extract was washed successively with 1N KOH, 1N HCl, water and brine, then dried (MgSO4) and concentrated to give an oil. Flash chromatography on silica gel eluting with 20% ethyl acetate in hexanes afforded a solid. Recrystallization from ethyl acetate in hexanes afforded a solid. Recrystallization from ethyl acetate in hexanes yielded the title product as a solid 13.6 g (47%), mp 105°-107° C. NMR (CDCl3): δ1.4 (s, 6H); 2.7 (s, 2H); 5.1 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:6][C:5]=1[OH:18])=[O:3].[CH3:19][C:20]([CH3:22])=O.N1CCCC1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH2:11]([O:10][C:8]1[CH:9]=[C:4]2[C:5](=[CH:6][CH:7]=1)[O:18][C:20]([CH3:22])([CH3:19])[CH2:1][C:2]2=[O:3])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O
Name
Quantity
8 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed over a Dean-Stark trap for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed successively with 1N KOH, 1N HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
afforded a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(CC(OC2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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